2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)-1,2-diphenylethyl]imino}methyl)-4-nitrophenol
Description
2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)-1,2-diphenylethyl]imino}methyl)-4-nitrophenol is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups, nitro groups, and phenolic functionalities
Properties
Molecular Formula |
C36H38N4O6 |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
2-tert-butyl-6-[[(1R,2R)-2-[(3-tert-butyl-2-hydroxy-5-nitrophenyl)methylideneamino]-1,2-diphenylethyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C36H38N4O6/c1-35(2,3)29-19-27(39(43)44)17-25(33(29)41)21-37-31(23-13-9-7-10-14-23)32(24-15-11-8-12-16-24)38-22-26-18-28(40(45)46)20-30(34(26)42)36(4,5)6/h7-22,31-32,41-42H,1-6H3/t31-,32-/m1/s1 |
InChI Key |
RURYPXMORBPALD-ROJLCIKYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])C(C)(C)C)O)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])C(C)(C)C)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)-1,2-diphenylethyl]imino}methyl)-4-nitrophenol typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then combined under specific conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 3-tert-butyl-2-hydroxy-5-nitrobenzaldehyde with an amine derivative to form a Schiff base.
Subsequent Reactions: This intermediate is then subjected to further reactions, such as nucleophilic substitution or addition reactions, to introduce the diphenylethyl and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)-1,2-diphenylethyl]imino}methyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)-1,2-diphenylethyl]imino}methyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and as an additive in materials to enhance stability and performance.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)-1,2-diphenylethyl]imino}methyl)-4-nitrophenol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect oxidative stress pathways by scavenging free radicals or modulating antioxidant enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate
- Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
Uniqueness
2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)-1,2-diphenylethyl]imino}methyl)-4-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both nitro and phenolic groups allows for diverse chemical transformations and applications.
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